N-(4-methoxyphenyl)piperidin-4-amine
Overview
Description
“N-(4-methoxyphenyl)piperidin-4-amine” is a biochemical used for proteomics research . It has a molecular formula of C12H18N2O and a molecular weight of 206.28 .
Synthesis Analysis
Piperidines, which include “N-(4-methoxyphenyl)piperidin-4-amine”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “N-(4-methoxyphenyl)piperidin-4-amine” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines, including “N-(4-methoxyphenyl)piperidin-4-amine”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions are crucial in the pharmaceutical industry, where piperidine derivatives are present in more than twenty classes of pharmaceuticals .Physical And Chemical Properties Analysis
“N-(4-methoxyphenyl)piperidin-4-amine” has a molecular formula of C12H18N2O and a molecular weight of 206.28 . More specific physical and chemical properties are not mentioned in the retrieved sources.Scientific Research Applications
Role in Drug Design
Piperidines, including N-(4-methoxyphenyl)piperidin-4-amine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Presence in Pharmaceuticals
More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significant presence of piperidine compounds, including N-(4-methoxyphenyl)piperidin-4-amine, in pharmaceutical research.
Synthesis Methods
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including N-(4-methoxyphenyl)piperidin-4-amine, is an important task of modern organic chemistry . There have been several reviews concerning specific methods of piperidine synthesis .
Biological and Pharmacological Activity
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the biological and pharmacological activity of these compounds, including N-(4-methoxyphenyl)piperidin-4-amine, is a significant area of research .
Proteomics Research
N-(4-methoxyphenyl)piperidin-4-amine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify potential drug targets, and understand disease mechanisms .
Future Directions
Piperidines, including “N-(4-methoxyphenyl)piperidin-4-amine”, are significant in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring the pharmacological applications of piperidine derivatives .
properties
IUPAC Name |
N-(4-methoxyphenyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11/h2-5,11,13-14H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNFEMTWSJTTFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428098 | |
Record name | N-(4-methoxyphenyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37656-54-5 | |
Record name | N-(4-methoxyphenyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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